4-Thiomorpholine propylamin-1-oxide

Description

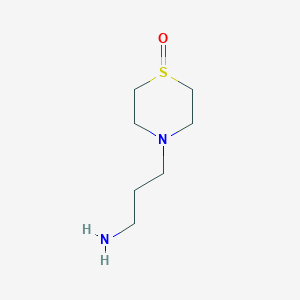

Structure

3D Structure

Properties

IUPAC Name |

3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2OS/c8-2-1-3-9-4-6-11(10)7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEQEZYEHBLSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646442 | |

| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-78-4 | |

| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thiomorpholine Propylamin 1 Oxide and Its Congeners

Strategies for Thiomorpholine (B91149) Ring System Construction

The formation of the thiomorpholine ring is a critical first step, and various synthetic strategies have been developed to achieve this. These methods range from classical cyclization reactions to more modern approaches like multicomponent and continuous flow reactions.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more starting materials react in a single vessel to form a complex product that incorporates portions of all reactants. nih.govorganic-chemistry.org This approach is prized for its synthetic efficiency, atom economy, and ability to rapidly generate molecular diversity. organic-chemistry.org While specific MCRs for the direct synthesis of the parent thiomorpholine are not extensively documented, the principles of MCRs can be applied to create substituted thiomorpholine derivatives. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for building complex acyclic structures which could be designed to undergo subsequent cyclization to form the thiomorpholine ring. organic-chemistry.org The general strategy involves selecting components that, upon reaction, generate a linear precursor with the necessary functionalities—typically a thiol at one end and an amine with a leaving group-equipped ethyl moiety at the other—poised for intramolecular cyclization.

Cyclization reactions are the most common and well-documented methods for constructing the thiomorpholine ring system. These strategies typically involve the formation of carbon-sulfur and carbon-nitrogen bonds to close the six-membered ring. Several effective approaches have been reported. nih.govnih.gov

One prominent method involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which can be performed in a continuous flow system. nih.govnih.govrsc.orgresearchgate.net This reaction generates a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, which is then cyclized to thiomorpholine using a base. nih.govnih.gov Other classical approaches start from different precursors, such as the transformation of diethanolamine (B148213) or the reduction of thiomorpholin-3-one (B1266464). nih.gov

The following table summarizes key cyclization strategies for the synthesis of the thiomorpholine ring.

| Starting Materials | Key Steps & Reagents | Product | Reference |

| Cysteamine hydrochloride, Vinyl chloride | 1. Photochemical thiol-ene reaction (9-fluorenone photocatalyst) 2. Base-mediated cyclization (e.g., DIPEA) | Thiomorpholine | nih.govnih.gov |

| Diethanolamine | 1. Conversion to amino-mustard species 2. Cyclization with sodium sulfide (B99878) | Thiomorpholine | nih.gov |

| 2-Mercaptoethanol, Aziridine | 1. Reaction to form 2-(2-chloroethylthio)ethylamine hydrochloride 2. Cyclization with triethylamine (B128534) (Et₃N) | Thiomorpholine | nih.gov |

| Ethyl mercaptoacetate, Aziridine | 1. Formation of thiomorpholin-3-one 2. Reduction with Lithium aluminum hydride (LiAlH₄) | Thiomorpholine | nih.gov |

Functionalization of the Thiomorpholine Core

Once the thiomorpholine ring is formed, two subsequent transformations are required to arrive at the target compound: N-alkylation to introduce the propylamino side chain and selective oxidation of the sulfur atom.

The nitrogen atom of the thiomorpholine ring is a nucleophile and can readily undergo N-alkylation reactions. atamanchemicals.com To synthesize 4-thiomorpholine propylamine (B44156), thiomorpholine is typically reacted with a three-carbon electrophile that contains a protected amine functionality. A common reagent for this purpose is N-(3-bromopropyl)phthalimide.

The synthesis proceeds in two steps:

Alkylation: Thiomorpholine is reacted with N-(3-bromopropyl)phthalimide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile). The thiomorpholine nitrogen displaces the bromide, forming N-[3-(thiomorpholin-4-yl)propyl]phthalimide.

Deprotection: The phthalimide (B116566) protecting group is then removed, most commonly by reacting the intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. This step cleaves the phthalimide group, liberating the primary amine and yielding the desired 4-(3-aminopropyl)thiomorpholine, also known as N-(3-aminopropyl)thiomorpholine.

This N-alkylation and subsequent deprotection is a standard and versatile method for introducing aminopropyl groups onto secondary amines. chemicalbook.com

The final step in the synthesis of 4-thiomorpholine propylamin-1-oxide is the selective oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167). It is crucial to use an oxidizing agent and conditions that avoid over-oxidation to the corresponding sulfone (1,1-dioxide). A variety of reagents have been developed for this chemoselective transformation. nih.govtandfonline.com

The conversion of a sulfide to a sulfoxide is a fundamental transformation in organic synthesis. For thiomorpholine and its derivatives, this can be achieved using several methods, including enzymatic and chemical oxidation. For example, the oxidation of thiomorpholine to its sulfoxide has been observed in biological systems using a cytochrome P450 enzyme. rsc.org

In a laboratory setting, controlled oxidation is typically achieved with specific chemical reagents. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and sodium periodate (B1199274) (NaIO₄). nih.govtandfonline.comrsc.orgwikipedia.org The choice of reagent and reaction conditions (e.g., temperature, solvent, stoichiometry) is critical for maximizing the yield of the sulfoxide while minimizing the formation of the sulfone byproduct. nih.gov

The following table compares various reagent systems for the selective oxidation of sulfides to sulfoxides, which are applicable to the thiomorpholine core.

| Oxidizing Agent | Catalyst / Promoter | Typical Conditions | Advantages & Notes | References |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane (DCM) or other inert solvents, often at low temperatures (e.g., -15 to 0 °C) | Readily available, generally high-yielding, and predictable. wikipedia.orgorganic-chemistry.org Byproduct (m-chlorobenzoic acid) can be removed by washing. rochester.edu | wikipedia.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Nitric Acid (HNO₃) | Ethanol, room temperature | Environmentally friendly ("green") oxidant, short reaction times, excellent yields, tolerates various functional groups. tandfonline.com | tandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room temperature, no transition metal | "Green" system, simple procedure, excellent yields. nih.gov | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Zirconium tetrachloride (ZrCl₄) | Methanol, room temperature | Efficient and highly selective for the sulfide group. researchgate.net | researchgate.net |

| Sodium Periodate (NaIO₄) | Acidic Alumina | Ethanol | High yield (91%) with supported reagent. In water alone, yield is lower (30%). rsc.org | rsc.orgresearchgate.net |

| Sodium Periodate (NaIO₄) | Ferric Chloride (FeCl₃) | Acetonitrile (MeCN) | Catalytic system, very fast reaction times (often < 2 minutes). organic-chemistry.org | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | None (H₂O as solvent) | Water | Controllable oxidation; sulfoxide is formed with 1.1 eq. of NFSI, while sulfone is formed with 2.5 eq. rsc.org | rsc.org |

Selective Oxidation of Sulfur to Sulfoxide (1-oxide formation)

Regioselective Oxidation Techniques and Control

The synthesis of 4-Thiomorpholine propylamin-1-oxide, a sulfoxide, from its corresponding thioether requires a carefully controlled oxidation process to prevent the formation of the sulfone. Regioselectivity is crucial, ensuring that the oxidation occurs specifically at the sulfur atom of the thiomorpholine ring without affecting other functional groups, such as the propylamine side chain.

Mild oxidizing agents are typically employed to achieve this selective transformation. For instance, the oxidation of a thiomorpholine-containing methacrylate (B99206) monomer to its corresponding sulfoxide (THOXMA) has been successfully achieved using a 30% aqueous solution of hydrogen peroxide (H₂O₂). mdpi.com This method is effective for the selective oxidation of the sulfur atom. mdpi.com

In other contexts, controlling the regioselectivity of oxidation reactions on heterocyclic compounds can be challenging. For 3-substituted pyrroles, a method involving a sulfoxide as the oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid additive allows for regioselective oxidation. nih.gov This process is thought to proceed through a thianthrenium salt intermediate, which directs the subsequent nucleophilic attack. nih.gov While applied to pyrroles, such principles of using intermediate species to direct regioselectivity are a key strategy in complex organic synthesis.

Similarly, controlling regioselectivity is a central theme in the functionalization of thiophenes, where catalyst design can determine the position of substitution. nih.gov For the oxidation of thiochroman (B1618051) derivatives, reagents like sodium perborate (B1237305) have been used to yield the exocyclic monosulfoxide, while stronger oxidants like m-chloroperbenzoic acid lead to the sulfone. researchgate.net These examples highlight the importance of reagent selection in controlling the outcome of oxidation reactions on sulfur-containing heterocycles.

Synthesis of Related Thiomorpholine Derivatives

The thiomorpholine scaffold is a versatile building block in drug discovery, and its derivatives are of significant interest. chemimpex.comjchemrev.com The synthesis of these derivatives often involves modifications at the sulfur atom or the nitrogen atom.

Synthesis of Thiomorpholine-1,1-dioxide (Sulfone) Derivatives

Thiomorpholine-1,1-dioxides, also known as sulfones, are a common class of thiomorpholine derivatives. researchgate.net Their synthesis involves the oxidation of the sulfur atom in the thiomorpholine ring. chemimpex.com These sulfones are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

A method for preparing thiomorpholine-1,1-dioxide hydrochloride involves the oxidation of an N-protected thiomorpholine using potassium permanganate. google.com The N-protected thiomorpholine is reacted with potassium permanganate, which is added in batches to control the reaction and ensure safety, to form the N-protected thiomorpholine-1,1-dioxide. google.com Subsequent hydrolysis under acidic conditions with hydrochloric acid removes the protecting group and yields the desired thiomorpholine-1,1-dioxide hydrochloride. google.com

Thiophene-1,1-dioxides, which are structurally related to thiomorpholine-1,1-dioxides, are known to be highly reactive and participate in various cycloaddition reactions, such as the Diels-Alder reaction. utexas.edu

Derivatization via Propylamine and Related Chains

The introduction of side chains, such as a propylamine group, onto the nitrogen atom of the thiomorpholine ring is a common strategy for creating new derivatives with diverse biological activities. jchemrev.com This derivatization is typically achieved through nucleophilic substitution or reductive amination.

A series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, demonstrating the coupling of thiomorpholine with a bromide intermediate to yield the final products. nih.gov This highlights a common method for N-alkylation of the thiomorpholine ring. In another study, thiomorpholine was used in a three-component amino etherification of alkenes, showcasing its utility as a nucleophile in forming new carbon-nitrogen bonds. acs.org

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, yield, and environmental impact of synthesizing thiomorpholine derivatives, advanced strategies such as microwave-assisted synthesis and transition-metal-free reactions are being explored. ijpsjournal.com

Microwave-Assisted Synthesis in Thiomorpholine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.comclockss.org This technology has been successfully applied to the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. researchgate.nettandfonline.comrsc.org

The benefits of microwave irradiation include rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts. clockss.org For example, Karpoormath and co-workers synthesized novel isatin (B1672199) hydrazones and their thiomorpholine-tethered analogs, where one of the key steps involved a microwave-assisted reaction to afford the designed compounds. rsc.org Another study reported the microwave-assisted synthesis of morpholine-based chalcones, demonstrating the efficiency of this method. mdpi.com The application of microwave technology has proven to be a valuable strategy in the synthesis of a diverse library of heterocyclic molecules. ijpsjournal.comrsc.orgdergipark.org.tr

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Pechmann Reaction | 20 min (18% conversion) | Not specified | 97% yield | rsc.org |

| Friedländer Synthesis | Not specified | Not specified | 72% vs 34% | rsc.org |

| Lophine Synthesis | > 1 hour | Shorter reaction time | 90% yield | ijpsjournal.com |

Transition Metal-Free N-Arylation Approaches for Thiomorpholine Derivatives

The N-arylation of amines, including cyclic amines like thiomorpholine, is a fundamental transformation in organic synthesis. While traditionally accomplished using transition metal catalysts, there is a growing interest in developing transition-metal-free methods to avoid potential metal contamination in the final products. cdnsciencepub.com

Several transition-metal-free N-arylation methods have been developed. One approach involves the reaction of amines with triarylsulfonium triflates in the presence of a strong base like potassium tert-butoxide (tBuOK) or potassium hydroxide (B78521) (KOH). nih.gov This method has been shown to be effective for both aliphatic and aromatic amines, proceeding smoothly at 80 °C. nih.gov The reaction mechanism is suggested to proceed through an aryne intermediate. nih.gov

Another strategy utilizes o-silylaryl triflates as the arylating agent in the presence of cesium fluoride (B91410) (CsF), which also allows for the N-arylation of amines under mild conditions. acs.org Furthermore, a protocol using an excess of potassium hydroxide in dimethyl sulfoxide (DMSO) has been described for the arylation of various nucleophiles, including amines and heterocyclic compounds, with haloarenes. nih.gov This reaction is also believed to involve an in situ generated benzyne (B1209423) intermediate. nih.gov These metal-free approaches offer attractive alternatives for the synthesis of N-aryl thiomorpholine derivatives. researchgate.netnih.gov

| Arylating Agent | Base | Key Features | Proposed Intermediate | Reference |

| Triarylsulfonium triflates | tBuOK or KOH | Effective for aliphatic and aromatic amines | Aryne | nih.gov |

| o-Silylaryl triflates | CsF | Mild reaction conditions | Not specified | acs.org |

| Haloarenes | KOH in DMSO | Broad substrate scope including heterocycles | Benzyne | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 4 Thiomorpholine Propylamin 1 Oxide

Chemical Reactivity of the Thiomorpholine (B91149) Ring System

The thiomorpholine ring, particularly with the sulfur atom in the sulfoxide (B87167) state, is a hub of chemical activity. The presence of the sulfoxide group significantly influences the reactivity of the entire ring system, activating it towards various transformations.

Nucleophilic Substitutions

In a broader context of nucleophilic attack on the ring itself, the carbon atoms adjacent to the heteroatoms are potential sites. The presence of the electron-withdrawing sulfoxide group can render the α-protons acidic, facilitating deprotonation and subsequent reaction with electrophiles. While direct nucleophilic substitution on the ring carbons of a saturated heterocycle like thiomorpholine is not typical without activating groups, the principles of nucleophilic substitution are highly relevant to the synthesis of thiomorpholine derivatives. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions involving the thiomorpholine ring itself are not extensively documented in the literature. However, the synthesis of the thiomorpholine ring often employs cycloaddition strategies. acs.orgnih.gov One notable method is the photochemical thiol-ene reaction between cysteamine (B1669678) and vinyl chloride, which proceeds via a free-radical mechanism to form a key intermediate that then cyclizes to thiomorpholine. acs.orgnih.gov

While the saturated thiomorpholine sulfoxide ring is not a typical substrate for classical cycloaddition reactions like Diels-Alder or 1,3-dipolar cycloadditions, which require unsaturated systems wikipedia.orglibretexts.org, its constituent parts can be involved in related transformations. For example, the sulfur atom can participate in reactions that have a cyclic transition state, which can be conceptually similar to cycloadditions.

Reactions at the Sulfur Atom (e.g., Oxidation, Reduction, Ligand Exchange)

The sulfur atom in the sulfoxide state is a key reactive center in 4-thiomorpholine propylamin-1-oxide. It can undergo a variety of transformations, including oxidation, reduction, and reactions analogous to ligand exchange.

Oxidation: The sulfoxide can be further oxidized to a sulfone (SO₂). This transformation is a common reaction for thiomorpholine derivatives and can be achieved using various oxidizing agents. mdpi.com The resulting sulfone is generally more stable and less reactive than the sulfoxide.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide (B99878) (thioether). This reduction can be accomplished using a variety of reducing agents. The interconversion between the sulfide, sulfoxide, and sulfone states allows for the modulation of the electronic properties and reactivity of the molecule. libretexts.orgyoutube.com

Pummerer Reaction and Related Transformations: The sulfoxide group can activate the adjacent α-carbon for nucleophilic attack through a process known as the Pummerer reaction. acs.org Upon activation with an electrophile (typically an acid anhydride), an intermediate thionium (B1214772) ion is formed, which is then attacked by a nucleophile. This reaction allows for the introduction of a substituent at the carbon alpha to the sulfur atom. While the classic Pummerer reaction leads to α-substituted sulfides, variations of this reactivity can lead to other products. acs.org

| Reaction Type at Sulfur | Reagents | Product |

| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Thiomorpholine-1,1-dioxide derivative |

| Reduction | Reducing agents (e.g., PCl₃, NaBH₄) | Thiomorpholine derivative (sulfide) |

| Pummerer Reaction | Acetic anhydride (B1165640), TFAA | α-Acetoxysulfide derivative |

Reactivity of the Propylamine (B44156) Moiety

The propylamine side chain possesses a primary amine group, which is a versatile functional group capable of participating in a wide array of reactions.

Amine-Carbon Dioxide Interactions and Carbamate (B1207046) Formation Pathways

Primary amines, such as the one in the propylamine moiety, readily react with carbon dioxide (CO₂) in a reversible manner to form carbamic acids. researchgate.net These carbamic acids are typically unstable and can be deprotonated by another amine molecule to form a more stable carbamate salt. This reaction is fundamental to CO₂ capture technologies using amine solutions. usn.noacs.orgmdpi.comresearchgate.net

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CO₂. The presence of a second amine molecule facilitates the proton transfer, leading to the formation of the ammonium (B1175870) carbamate. acs.org

Pathway to Carbamate Formation:

Nucleophilic Attack: R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (Zwitterionic intermediate)

Proton Transfer: R-NH₂⁺-COO⁻ + R-NH₂ ⇌ R-NH-COO⁻ + R-NH₃⁺ (Carbamate and Ammonium ions)

The equilibrium of this reaction is dependent on factors such as the concentration of the amine, the partial pressure of CO₂, and the temperature. researchgate.net The formation of carbamates can be a key reaction pathway for 4-thiomorpholine propylamin-1-oxide in the presence of carbon dioxide.

| Reactants | Intermediate | Final Product |

| Propylamine moiety + CO₂ | Propylcarbamic acid | Propylammonium propylcarbamate |

Stereochemical Aspects and Diastereoselectivity in Reactions

Reactions involving 4-thiomorpholine propylamin-1-oxide can have significant stereochemical implications due to the presence of multiple stereocenters. The thiomorpholine ring itself is chiral due to the sulfoxide group, and the carbon atoms of the ring can also become stereocenters depending on the substitution pattern.

When a new chiral center is formed during a reaction on a molecule that is already chiral, the formation of diastereomers is possible. lumenlearning.com The relative stereochemistry of these diastereomers is often influenced by the existing stereocenter(s) in a phenomenon known as diastereoselectivity. youtube.com

In the context of thiomorpholine derivatives, stereoselective syntheses have been developed to control the configuration of substituents on the ring. acs.orgnih.gov For instance, the reduction of a dihydrothiazine precursor can proceed with high diastereoselectivity to form a specific stereoisomer of the thiomorpholine product. acs.org Similarly, reactions on existing thiomorpholine rings can exhibit diastereoselectivity. For example, the hydrogenation of a substituted indolizine, a related heterocyclic system, has been shown to be highly diastereoselective. nih.gov

For 4-thiomorpholine propylamin-1-oxide, any reaction that creates a new stereocenter on the propylamine chain or the thiomorpholine ring would likely result in a mixture of diastereomers. The ratio of these diastereomers would depend on the reaction mechanism and the steric and electronic influence of the chiral sulfoxide group and the rest of the molecule. Understanding and controlling this diastereoselectivity is a critical aspect of the synthetic chemistry of such compounds.

Structural Elucidation and Conformational Analysis of 4 Thiomorpholine Propylamin 1 Oxide

Advanced Spectroscopic Characterization for Structural Confirmation

The structural elucidation of 4-Thiomorpholine propylamin-1-oxide is accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be inferred from data on the parent compound, thiomorpholine-1-oxide, and related N-substituted derivatives. nih.govchemicalbook.comspectrabase.comspectrabase.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine (B91149) ring and the propylamino side chain. The protons on the carbons adjacent to the sulfoxide (B87167) group (C2 and C6) would appear as multiplets shifted downfield compared to thiomorpholine itself, due to the electron-withdrawing effect of the S=O bond. The protons on the carbons adjacent to the nitrogen atom (C3 and C5) would also show characteristic shifts. The propylamino group would exhibit signals corresponding to the three methylene (B1212753) groups, with coupling patterns reflecting their connectivity.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbons bonded to the sulfoxide (C2 and C6) are expected to be significantly deshielded and appear at a lower field. Similarly, the carbons adjacent to the ring nitrogen (C3 and C5) and the carbons of the propylamino substituent would have characteristic chemical shifts. spectrabase.comspectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of 4-Thiomorpholine propylamin-1-oxide would be dominated by a strong absorption band characteristic of the S=O stretch. This band typically appears in the region of 1000-1100 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aliphatic ring and side chain protons, and C-N stretching vibrations. nist.gov

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the propylamino side chain and fragmentation of the thiomorpholine ring, providing further structural evidence. nist.gov

Expected Spectroscopic Data for 4-Thiomorpholine propylamin-1-oxide

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiplets for thiomorpholine ring protons, with those near the S=O group shifted downfield. Distinct signals for the propylamino side chain protons. |

| ¹³C NMR | Resonances for all seven carbon atoms. Carbons adjacent to the S=O group (C2, C6) would be significantly downfield. |

| IR Spectroscopy | Strong S=O stretching absorption around 1000-1100 cm⁻¹. C-H and C-N stretching bands. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₇H₁₆N₂OS. |

X-ray Crystallographic Analysis of Thiomorpholine Derivatives

While a crystal structure for 4-Thiomorpholine propylamin-1-oxide is not publicly available, X-ray diffraction studies on related thiomorpholine derivatives provide critical insights into the solid-state conformation of the ring system. mdpi.comnih.gov For instance, the analysis of 4-(4-nitrophenyl)thiomorpholine (B1608610) revealed that the thiomorpholine ring adopts a stable chair conformation in the crystalline state. mdpi.com

In this derivative, the C-S-C bond angle within the ring is noted to be smaller than the ideal tetrahedral angle. mdpi.com Such studies on analogous compounds are invaluable for predicting the likely solid-state structure of 4-Thiomorpholine propylamin-1-oxide, suggesting that it too would favor a chair-like arrangement to minimize steric strain. The precise bond lengths and angles around the sulfur and nitrogen atoms would, however, be influenced by the nature of the substituents. mdpi.com

Conformational Preferences and Dynamics of the Thiomorpholine Ring System

The thiomorpholine ring, like cyclohexane, is not planar and exists in various conformations to alleviate ring strain. The most stable conformation for a six-membered ring is typically the chair form. youtube.comdalalinstitute.com

For 4-Thiomorpholine propylamin-1-oxide, the thiomorpholine ring is expected to predominantly adopt a chair conformation. mdpi.com In this conformation, substituents can occupy either axial or equatorial positions. The large propylamino group attached to the nitrogen atom would have a strong preference for the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

The introduction of the sulfoxide group adds another layer of complexity. The oxygen atom of the S=O group can be oriented in either an axial or equatorial position. The preferred orientation will depend on a balance of steric and electronic factors, including potential transannular interactions between the sulfoxide oxygen and other ring atoms or substituents. slideshare.netcsbsju.edu The interconversion between the two possible chair conformations, known as a ring flip, is a dynamic process, though the presence of bulky substituents can raise the energy barrier for this inversion. youtube.com

Analysis of Oxidized Sulfur Center Geometry and Electron Density Distribution

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide creates a new stereocenter and significantly alters the geometry and electronic properties of this part of the molecule.

Geometry: The sulfur center in a sulfoxide is pyramidal. wikipedia.org The sulfur atom sits (B43327) at the apex of a pyramid, with the two carbon atoms of the ring and the oxygen atom forming the base. This geometry is a consequence of the presence of a lone pair of electrons on the sulfur atom, resulting in a trigonal pyramidal shape according to VSEPR theory. wikipedia.orgbritannica.com The bond between the sulfur and oxygen is best described as a polarized double bond, possessing significant single bond character and a notable dipole moment with a partial negative charge on the oxygen and a partial positive charge on the sulfur. wikipedia.orgbritannica.comresearchgate.net

Theoretical and Computational Chemistry of 4 Thiomorpholine Propylamin 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into electronic structure, bonding, and potential reactivity.

Electronic Structure and Bonding Analysis

No specific studies detailing the electronic structure and bonding analysis of 4-Thiomorpholine propylamin-1-oxide are currently available. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine electron density distribution, molecular orbital energies (HOMO-LUMO gap), and the nature of the chemical bonds within the molecule, particularly the N-oxide and thiomorpholine (B91149) ring functionalities.

Reaction Pathway Calculations and Transition State Analysis

There is no published research on the reaction pathway calculations or transition state analysis for 4-Thiomorpholine propylamin-1-oxide. This type of study is crucial for understanding the mechanisms of chemical reactions, determining activation energies, and identifying key intermediates.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for characterizing chemical compounds, predicted spectroscopic data for 4-Thiomorpholine propylamin-1-oxide from quantum chemical calculations are not found in the literature. Such predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility of molecules over time. For 4-Thiomorpholine propylamin-1-oxide, there are no available MD simulation studies that map its conformational landscape. These simulations would reveal the preferred three-dimensional structures of the molecule, the dynamics of the propylamino side chain, and the puckering of the thiomorpholine ring.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. No QSPR models specifically developed for or including 4-Thiomorpholine propylamin-1-oxide have been identified in the scientific literature.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. This often involves analyzing the electronic properties, such as electrostatic potential maps and frontier molecular orbitals. However, no such predictive studies have been published for 4-Thiomorpholine propylamin-1-oxide.

Structure Activity Relationship Sar and Biological Implications of Thiomorpholine Derivatives in Vitro Studies

Role of Thiomorpholine (B91149) Scaffolds in the Design of Bioactive Molecules

The thiomorpholine scaffold is a six-membered saturated heterocycle containing a sulfur and a nitrogen atom. This structure is a bioisostere of the morpholine (B109124) ring, where the oxygen atom is replaced by sulfur. This substitution can significantly impact the biological activity of a molecule by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.net The sulfur atom, being larger and more polarizable than oxygen, can engage in different types of interactions with biological targets. Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), which provides an additional avenue for fine-tuning the electronic and steric properties of the molecule. jchemrev.com

The versatility of the thiomorpholine scaffold is evident in the wide array of biological activities exhibited by its derivatives, including antitubercular, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.net The nitrogen atom of the thiomorpholine ring is a key site for substitution, allowing for the introduction of various side chains that can interact with specific pockets of a biological target, thereby influencing potency and selectivity. This adaptability has made the thiomorpholine scaffold a valuable component in the design of novel therapeutic agents.

Structure-Activity Relationship Studies of Thiomorpholine Derivatives as Enzyme Inhibitors

The biological activity of thiomorpholine derivatives is highly dependent on their substitution pattern and the oxidation state of the sulfur atom. Structure-activity relationship (SAR) studies aim to systematically modify the structure of a lead compound to understand how these changes affect its biological activity, providing crucial insights for the design of more potent and selective inhibitors.

Impact of Sulfur Oxidation State on In Vitro Biological Activity

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (S-oxide) or a sulfone (S,S-dioxide) can have a profound impact on the in vitro biological activity of the molecule. This modification alters the polarity, hydrogen bonding potential, and conformation of the thiomorpholine ring, which in turn affects its interaction with the target enzyme. jchemrev.com

The introduction of an oxygen atom to form a sulfoxide, as in "4-Thiomorpholine propylamin-1-oxide," introduces a polar and hydrogen bond-accepting group. This can lead to new or enhanced interactions with polar amino acid residues in the enzyme's active site. For instance, in a study on oxazolidinone antibiotics, the replacement of a morpholine ring with thiomorpholine S-oxide and S,S-dioxide led to potent antibacterial agents. jchemrev.com An SAR study on C-5 amide analogues of these S-oxide and S,S-dioxide thiomorpholine oxazolidinones revealed that these oxidized forms were well-tolerated and, in some cases, led to compounds with good in vitro potency against Gram-positive bacteria. jchemrev.com

Table 1: Hypothetical In Vitro Activity of Thiomorpholine Derivatives Based on Sulfur Oxidation State (Illustrative Example)

| Compound | Sulfur Oxidation State | Target Enzyme | In Vitro Activity (IC50, µM) | Rationale for Activity Change |

| A | Sulfide (B99878) | Hypothetical Kinase | 1.5 | Baseline activity. |

| B | Sulfoxide (S-Oxide) | Hypothetical Kinase | 0.8 | The S-oxide may form a hydrogen bond with a key residue in the active site, increasing potency. |

| C | Sulfone (S,S-Dioxide) | Hypothetical Kinase | 2.3 | The increased bulk of the sulfone may cause a steric clash with the active site, reducing potency. |

This table is for illustrative purposes to demonstrate the potential impact of sulfur oxidation on enzyme inhibition and is based on general principles of medicinal chemistry, not on specific experimental data for "4-Thiomorpholine propylamin-1-oxide."

Influence of Propylamine (B44156) Chain and its Modifications on Molecular Recognition

The N-substituent on the thiomorpholine ring plays a critical role in molecular recognition and binding to the target enzyme. A propylamine chain, as in "4-Thiomorpholine propylamin-1-oxide," provides a flexible linker that can position a terminal amino group in a specific region of the enzyme's active site. The length and nature of this linker are crucial for optimal interactions.

Studies on various enzyme inhibitors have demonstrated the importance of the linker length. For example, in a series of quinoline-based cholinesterase inhibitors, the length of the methylene (B1212753) linker between the quinoline (B57606) core and a morpholine moiety significantly influenced inhibitory potency. nih.gov A two-methylene linker was found to be optimal for binding to both the catalytic active site and the peripheral anionic site of the enzyme. This suggests that the three-carbon chain of the propylamine group in the target compound is likely a key determinant of its binding affinity.

Table 2: Hypothetical In Vitro Activity of N-Substituted Thiomorpholine Derivatives (Illustrative Example)

| Compound | N-Substituent | Target Enzyme | In Vitro Activity (IC50, µM) | Rationale for Activity Change |

| D | Ethylamine | Hypothetical Protease | 5.2 | Suboptimal linker length, leading to weaker interactions with a key binding pocket. |

| E | Propylamine | Hypothetical Protease | 1.1 | Optimal linker length allows the terminal amine to form a key salt bridge in a distal pocket. |

| F | Butylamine | Hypothetical Protease | 3.8 | The longer linker may be too flexible or position the terminal amine beyond the optimal interaction site. |

This table is for illustrative purposes to demonstrate the potential influence of the N-alkylamine chain length on enzyme inhibition and is based on general principles of medicinal chemistry, not on specific experimental data for "4-Thiomorpholine propylamin-1-oxide."

Mechanistic Insights into Molecular Interactions (in vitro)

Understanding the molecular interactions between a ligand and its target enzyme at an atomic level is crucial for rational drug design. While direct experimental data for "4-Thiomorpholine propylamin-1-oxide" is not available, insights can be gleaned from studies of related compounds targeting enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Enzyme Inhibition Mechanisms (e.g., NAPE-PLD, DprE1, as observed for related compounds)

NAPE-PLD: NAPE-PLD is a zinc metalloenzyme involved in the biosynthesis of bioactive fatty acid ethanolamides. nih.gov The active site of NAPE-PLD contains a binuclear zinc center that is crucial for catalysis. Inhibitors of NAPE-PLD often work by chelating these zinc ions or by occupying the hydrophobic channel that accommodates the N-acyl chain of the substrate. nih.gov While specific thiomorpholine-based NAPE-PLD inhibitors are not extensively documented, the general mechanism of inhibition for small molecules targeting this enzyme involves blocking substrate access to the catalytic site.

DprE1: DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tubercular drugs. nih.gov DprE1 inhibitors can be classified as either covalent or non-covalent. Non-covalent inhibitors, which are more relevant to the likely mechanism of a thiomorpholine derivative, typically bind to a hydrophobic pocket in the enzyme. jchemrev.com The structure-activity relationships of thiophene-arylamide DprE1 inhibitors indicate that the molecule occupies a deep binding pocket, and its interactions are dominated by hydrophobic and van der Waals forces. jchemrev.com

For a compound like "4-Thiomorpholine propylamin-1-oxide," a plausible mechanism of inhibition for an enzyme like DprE1 would involve the thiomorpholine ring and other hydrophobic parts of the molecule occupying a hydrophobic pocket, while the propylamine chain could extend to interact with other residues. The S-oxide could potentially form a hydrogen bond with a suitable donor in the active site, contributing to the binding affinity.

Ligand-Target Binding Studies and Molecular Recognition

Molecular modeling and docking studies are powerful tools to predict and analyze the binding modes of ligands within the active site of their target enzymes. These studies can provide valuable insights into the specific amino acid residues involved in molecular recognition.

For a hypothetical interaction with DprE1, the thiomorpholine ring of "4-Thiomorpholine propylamin-1-oxide" could be expected to form hydrophobic interactions with non-polar residues in the active site. The propylamine linker would allow the terminal amino group to probe for polar interactions, potentially forming a hydrogen bond or a salt bridge with an acidic residue like aspartate or glutamate. The S-oxide group, with its hydrogen bond accepting capability, could interact with the backbone amide of a residue like valine or with the side chain of a polar amino acid.

In the context of NAPE-PLD, the hydrophobic portions of the inhibitor would likely occupy the substrate-binding channel. The polar groups, including the terminal amine and the S-oxide, could interact with the zinc ions or with polar residues at the entrance of the active site.

Design Principles for Novel Thiomorpholine-Based Bioactive Agents

The thiomorpholine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. jchemrev.comjchemrev.comresearchgate.net This six-membered saturated heterocycle, containing both sulfur and nitrogen atoms, offers a versatile three-dimensional structure that can be strategically modified to interact with various biological targets. researchgate.net The development of novel therapeutic agents based on this scaffold relies on rational design principles aimed at optimizing molecular interactions with specific enzymes or receptors. jchemrev.comresearchgate.net These principles involve a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of thiomorpholine derivatives, enabling chemists to fine-tune their properties for enhanced potency and selectivity.

Scaffold Modification for Enhanced Potency and Selectivity

Scaffold modification is a cornerstone of drug design, allowing for the systematic alteration of a core molecule to improve its pharmacological profile. For thiomorpholine-based agents, several key strategies have been successfully employed to enhance biological activity and target selectivity. These strategies include substitution at various points on the heterocyclic ring, bioisosteric replacement of the sulfur atom, and molecular hybridization with other pharmacophores.

Ring Substitution: The introduction of substituents onto the thiomorpholine ring itself can significantly influence the compound's physicochemical properties and its binding affinity to biological targets. Computational studies have suggested that the 6th position of the thiomorpholine ring can be exposed to the solvent, indicating that this position can be altered by adding a substituent to change the physical characteristics of the ligand with potentially minimal loss of enzyme inhibitory activity. jchemrev.com

N-Substitution: A prevalent strategy involves modifying the substituent attached to the nitrogen atom of the thiomorpholine ring. This approach has proven effective in imparting or enhancing specific biological activities. For instance, a series of thiomorpholine derivatives were synthesized with an antioxidant moiety as the N-substituent. nih.gov This modification resulted in hybrid compounds possessing both hypocholesterolemic and antioxidant properties, with the most active compound significantly decreasing triglyceride, total cholesterol, and low-density lipoprotein levels in in vitro models. nih.gov Similarly, coupling N-substituted piperazines and other heterocycles like 2-(thiophen-2-yl)dihydroquinolines to the thiomorpholine nitrogen has led to the development of potent inhibitors of Mycobacterium tuberculosis. nih.gov

Bioisosteric Replacement: A common design principle involves the bioisosteric replacement of the sulfur atom in the thiomorpholine ring with an oxygen atom, yielding the corresponding morpholine analogue. This subtle change can have a profound impact on potency and selectivity. In the development of antimycobacterial agents, SAR studies revealed that a morpholine analog exhibited better potency against M. tuberculosis H37Rv than its thiomorpholine counterpart, highlighting how isosteric modifications can fine-tune biological activity. jchemrev.comresearchgate.net

| Compound | Heterocyclic Moiety | MIC (µg/mL) against M. tuberculosis H37Rv |

| Parent Compound | 2-(thiophen-2-yl)dihydroquinoline | 12.5 |

| Analog 1 | Morpholine | 6.25 |

| Analog 2 | Thiomorpholine | 25 |

This table illustrates the impact of bioisosteric replacement on antimycobacterial activity, where the morpholine-containing analog is more potent than both the parent compound and the thiomorpholine analog. jchemrev.comresearchgate.net

Molecular Hybridization: Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, better efficacy, or a dual mode of action. researchgate.net This strategy has been effectively used with the thiomorpholine scaffold. Novel isatin (B1672199) hydrazones were tethered to a thiomorpholine moiety to create potential inhibitors of resistant Mycobacterium tuberculosis. nih.gov In vitro screening showed that certain isatin-thiomorpholine hybrids were highly active against drug-resistant strains, demonstrating that combining these two biologically active scaffolds can lead to compounds with a broad spectrum of activity. nih.gov For example, one of the most potent hybrids demonstrated significant inhibition against rifampicin-resistant and fluoroquinolone-resistant MTB strains. nih.gov

| Compound ID | Description | IC₅₀ against RIF-R1 MTB strain (µM) | IC₅₀ against FQ-R1 MTB strain (µM) |

| 4f | Isatin Hydrazone | 3.6 | 5.9 |

| 5f | Thiomorpholine Tethered Isatin Hydrazone | 1.9 | 4.9 |

This table shows the enhanced inhibitory activity of a thiomorpholine-isatin hybrid (5f) against resistant Mycobacterium tuberculosis strains compared to its non-thiomorpholine counterpart (4f). nih.gov

Another example is the synthesis of 1,2,3-triazole hybrids derived from thiomorpholine 1,1-dioxide, which were evaluated as potential anticancer agents. researchgate.nettandfonline.com Certain derivatives from this series exhibited potent in vitro anticancer activity against cell lines such as MCF-7 and HeLa. researchgate.net The nature of the substituent on the benzene ring was found to have a considerable impact on the activity of thiomorpholine derivatives, with lipophilicity playing an important role in the penetration of these compounds into the target cells. fortunejournals.com

These design principles underscore the adaptability of the thiomorpholine scaffold. By systematically applying strategies such as ring substitution, N-functionalization, bioisosteric replacement, and molecular hybridization, medicinal chemists can develop novel thiomorpholine-based agents with enhanced potency and selectivity for a wide range of therapeutic targets.

Applications in Materials Science and Industrial Chemistry

Polymer Modification and Functional Polymer Design

The incorporation of thiomorpholine (B91149) oxide moieties into polymer chains allows for the creation of materials with tailored properties and functionalities. These polymers are of significant interest for their ability to respond to external stimuli and for their selective interaction with metal ions.

Researchers have successfully developed novel polymers incorporating thiomorpholine oxide that exhibit dual responsiveness to pH and temperature. mdpi.combohrium.comnih.gov A key example is poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), which can be synthesized via controlled polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.commdpi.com These hydrophilic polymers demonstrate a tunable lower critical solution temperature (LCST), a property where the polymer solution phase-separates upon heating. bohrium.comnih.gov

The responsiveness is linked to the protonatable tertiary amine within the thiomorpholine ring and the hydrophilic sulfoxide (B87167) group. mdpi.com In acidic environments, the amine group becomes protonated, which prevents the polymer from exhibiting an LCST. mdpi.comnih.gov However, in weak and strong alkaline conditions, these polymers display distinct cloud points, typically in the range of 40–60 °C. mdpi.comnih.gov This dual LCST and pH sensitivity makes these materials "smart polymers," with potential for various advanced applications. bohrium.com The properties can be further tailored by copolymerizing the thiomorpholine oxide-containing monomer with other monomers, such as hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comnih.gov The oxidation of the sulfur atom from thiomorpholine to thiomorpholine oxide is crucial for enhancing water solubility and enabling these responsive behaviors. mdpi.com

Table 1: pH-Dependent Cloud Point Behavior of Hydrophilic PTHOXMA

| Condition | Observed LCST (Cloud Point) | Rationale |

|---|---|---|

| Acidic Medium (e.g., pH 4.0) | Not Found | Protonation of the tertiary amine in the thiomorpholine oxide moieties. mdpi.comnih.gov |

| Weak Alkaline Medium (e.g., pH 7.0) | 40–60 °C | The polymer is not fully protonated, allowing for temperature-induced phase separation. mdpi.comnih.gov |

| Strong Alkaline Medium (e.g., pH 10.0) | 40–60 °C | The polymer is deprotonated, exhibiting clear LCST behavior. mdpi.comnih.gov |

The thiomorpholine moiety is highly effective in designing polymeric sorbents for the selective recovery of precious metals. journalssystem.comicm.edu.pl Functional polymers have been synthesized by modifying a crosslinked poly(vinylbenzyl chloride–divinylbenzene) matrix with thiomorpholine, achieving a high modification yield of 89.3% through microwave-assisted synthesis. journalssystem.comjournalssystem.com These sorbents have demonstrated exceptional performance in recovering silver ions (Ag(I)) from both synthetic and real chloride solutions. journalssystem.comicm.edu.pl

The maximum sorption capacity for Ag(I) was found to be approximately 180 mg per gram of resin. journalssystem.comjournalssystem.com Crucially, the thiomorpholine-modified resin shows remarkable selectivity for Ag(I) over other common metal ions such as Cu(II), Pb(II), Co(II), Ni(II), and Zn(II), which is a significant advantage for processing complex industrial effluents. journalssystem.comicm.edu.pljournalssystem.com The sorption kinetics are well-described by the pseudo-first-order model. journalssystem.comjournalssystem.com Furthermore, the resin can be regenerated and reused for multiple cycles, retaining its capacity for Ag(I) over at least five consecutive sorption/desorption processes, highlighting its potential for industrial applications. journalssystem.comicm.edu.pl

Table 2: Performance of Thiomorpholine-Modified Polymeric Sorbent for Ag(I) Recovery

| Parameter | Finding | Source |

|---|---|---|

| Matrix | Crosslinked poly(vinylbenzyl chloride–divinylbenzene) | journalssystem.comjournalssystem.com |

| Functional Group | Thiomorpholine | journalssystem.comjournalssystem.com |

| Maximum Sorption Capacity | ~180 mg Ag(I) / g of resin | journalssystem.comjournalssystem.com |

| Selectivity | Highly selective for Ag(I) over Cu(II), Pb(II), Co(II), Ni(II), Zn(II) | icm.edu.pljournalssystem.com |

| Reusability | Capacity maintained for at least 5 sorption/desorption cycles | icm.edu.pljournalssystem.com |

Catalysis and Ligand Design

The thiomorpholine ring system serves as a valuable structural motif in the design of ligands for metal coordination and in the development of catalysts for chemical synthesis.

Thiomorpholine derivatives are effective ligands for the formation of coordination polymers and metal complexes. researchgate.netnih.govnih.gov For example, thiomorpholine-4-carbonitrile has been used as a 1,4-bis-monodentate ligand to synthesize novel two- and three-dimensional coordination polymers with silver(I) ions. rsc.org In these structures, the Ag(I) ions are typically four-coordinated, adopting a slightly distorted tetrahedral geometry. rsc.org The resulting network topology can vary, with examples showing sql (square lattice) or dia (diamondoid) topologies depending on the specific counter-anions and ligand structure. rsc.org

The ability of thiolate ligands, which are soft Lewis bases, to coordinate strongly with soft Lewis acid metals like silver is a key principle in their design. wikipedia.org The design of such metal-organic complexes is a rapidly developing field, as the combination of organic ligands with metal ions can lead to materials with diverse and tunable properties for various applications. mdpi.comunipd.it

Derivatives of the thiomorpholine scaffold have been utilized in catalytic processes to facilitate chemical transformations. chemimpex.com For instance, 4-propargylthiomorpholine 1,1-dioxide is employed in catalysis research to develop more efficient synthetic methods, which can lead to reduced chemical waste and lower production costs. chemimpex.com While this is a dioxide derivative, it points to the utility of the core heterocyclic structure in catalysis.

Furthermore, the coordination polymers formed from thiomorpholine-based ligands can themselves possess catalytic activity. The silver-based coordination polymers synthesized with thiomorpholine-4-carbonitrile have demonstrated good photocatalytic activity for the degradation of organic dyes like mordant blue 9. rsc.org The efficiency of this photocatalysis was found to correlate with structural properties of the polymer, such as the lattice volume. rsc.org This highlights a dual role for thiomorpholine derivatives, acting first as a ligand to form a stable material which then performs a catalytic function.

Future Research Directions and Emerging Trends

Development of Environmentally Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For thiomorpholine (B91149) derivatives, this involves developing synthetic routes that are more atom-efficient, consume less energy, and utilize less hazardous materials. A promising approach is the adoption of continuous flow chemistry. nih.govchemrxiv.org Recent studies have demonstrated the feasibility of producing thiomorpholine in a two-step telescoped continuous flow format. chemrxiv.orgresearchgate.net This method uses readily available, low-cost starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govchemrxiv.org

Key advantages of this flow process include:

Safety: Handling hazardous intermediates, such as half-mustards, is safer as only small quantities are present in the reactor at any given time. researchgate.net

Efficiency: Telescoping steps, where the intermediate from one reaction is directly used in the next without isolation, improve time and resource efficiency. nih.govrsc.org

Scalability: Continuous flow processes can be more easily scaled for industrial production compared to traditional batch methods. researchgate.net

Future research will likely focus on optimizing these flow processes by exploring alternative, greener catalysts and solvents, and by expanding the methodology to create a wider range of substituted thiomorpholine analogues. The goal is to develop robust, safe, and environmentally benign synthetic pathways that are viable for large-scale production. nih.gov

Table 1: Comparison of Synthetic Approaches for Thiomorpholine

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes. researchgate.net |

| Efficiency | Often involves multiple isolation and purification steps. | Allows for telescoped reactions, reducing time and waste. nih.gov |

| Scalability | Can be challenging and require significant process redesign. | More straightforward and linear scalability. |

| Starting Materials | Various routes, some involving hazardous mustards. nih.gov | Utilizes low-cost, high-volume commodity chemicals. chemrxiv.org |

| Reaction Time | Can range from hours to days (e.g., 2-54 hours). nih.gov | Significantly reduced, with residence times on the order of minutes (e.g., 40 mins). chemrxiv.org |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes, particularly in continuous flow systems, a deep understanding of reaction kinetics and mechanisms is essential. perkinelmer.com Advanced spectroscopic techniques are critical tools for achieving this by providing real-time, in-situ monitoring of chemical transformations. rsc.org These methods allow chemists to track the consumption of reactants and the formation of products and intermediates as the reaction happens, leading to better control and optimization. perkinelmer.com

Several techniques are particularly well-suited for this purpose:

FlowNMR Spectroscopy: This non-invasive technique provides detailed structural information about all species in a reaction mixture under actual reaction conditions, making it ideal for mechanistic studies and kinetic analysis. rsc.org

Infrared (IR) and Raman Spectroscopy: These methods are excellent for monitoring changes in specific functional groups. perkinelmer.comacs.org For instance, FT-IR spectroscopy can be coupled with stopped-flow systems to monitor very fast reactions in real time. perkinelmer.com Raman spectroscopy has been successfully used to monitor aqueous organic reactions via external fiber optic probes. acs.org

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) and Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct and rapid analysis of reaction mixtures, often without the need for sample workup or separation. acs.org This provides immediate feedback on reaction progress and product formation.

The integration of these real-time monitoring tools into the synthesis of thiomorpholine derivatives will enable precise control over reaction parameters, leading to improved yields, higher purity, and the minimization of side reactions. perkinelmer.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Key Advantages | Application Example |

|---|---|---|---|

| FlowNMR | Nuclear Magnetic Resonance | Non-invasive, provides detailed structural and quantitative data. rsc.org | Elucidating reaction mechanisms and kinetics in complex mixtures. |

| FT-IR Spectroscopy | Infrared Absorption | Tracks changes in functional groups, capable of monitoring fast reactions. perkinelmer.com | Monitoring the progress of a cyclization reaction by observing the disappearance of a starting material's characteristic peak. |

| Raman Spectroscopy | Light Scattering | Complements IR, excellent for aqueous solutions and monitoring specific bond vibrations. acs.org | Real-time analysis of catalytic reductions in an aqueous medium. acs.org |

| Mass Spectrometry (ASAP-MS) | Ionization of solids/liquids at atmospheric pressure | Rapid analysis (< 1 minute) with no sample preparation, provides structural information. | Confirming product formation and identifying components during reaction workup. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govharvard.edu For thiomorpholine-based compounds, these computational tools offer the potential to rapidly explore a vast chemical space and identify novel structures with enhanced biological activity and desirable physicochemical properties. nih.gov

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. harvard.edu These models can be trained on known thiomorpholine derivatives to generate novel, chemically valid structures that are optimized for specific biological targets.

Property Prediction: AI algorithms can be trained to predict a wide range of properties for new compound designs, including solubility, toxicity, bioavailability, and binding affinity to a target protein. mdpi.comspringernature.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. mdpi.com

Virtual High-Throughput Screening: ML models can screen massive virtual libraries of compounds far more quickly than physical screening. nih.gov By learning the structure-activity relationships from existing data, these models can identify promising thiomorpholine-based candidates for further experimental validation. mdpi.com

The integration of AI/ML into the research pipeline will enable a more targeted and efficient approach to discovering the next generation of thiomorpholine-based therapeutics. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Thiomorpholine-Based Compounds

The thiomorpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. jchemrev.comresearchgate.net While derivatives have already shown promise as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents, there remains a vast, unexplored potential for new therapeutic applications. researchgate.netjchemrev.com

Future research should focus on:

Expanding Therapeutic Areas: The known antioxidant and hypolipidemic properties of some thiomorpholine derivatives suggest their potential as anti-atherosclerotic agents. nih.govresearchgate.net Further investigation into their effects on cardiovascular and metabolic diseases is warranted. The biocompatibility of polymers derived from thiomorpholine oxide also points towards potential applications in drug delivery and biomaterials. mdpi.com

Identifying Novel Molecular Targets: Many existing thiomorpholine compounds have been identified through phenotypic screening. Future work should employ modern chemical biology and proteomics approaches to identify the specific protein targets through which these compounds exert their effects. This could reveal novel mechanisms of action and open up entirely new therapeutic avenues.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiomorpholine core and its substituents, guided by computational modeling, will be crucial for optimizing potency and selectivity against both new and established biological targets. jchemrev.com For example, exploring derivatives as inhibitors of enzymes like squalene synthase or as modulators of specific kinase pathways could lead to new treatments for metabolic disorders or cancer. nih.gov

The versatility of the thiomorpholine scaffold ensures that it will remain a fertile ground for drug discovery, with the potential to address a wide array of unmet medical needs. researchgate.netjchemrev.com

Table 3: Established and Potential Therapeutic Applications of Thiomorpholine Derivatives

| Therapeutic Area | Established Activity | Potential Future Exploration | Key Biological Targets |

|---|---|---|---|

| Infectious Diseases | Antibacterial, Antitubercular, Antimalarial, Antiprotozoal. jchemrev.comjchemrev.com | Development of agents against drug-resistant strains; Antiviral agents. | DNA Gyrase, DprE1, various microbial enzymes. researchgate.net |

| Oncology | Anticancer activity against various cell lines. researchgate.netresearchgate.net | Identification of specific kinase targets; Development of agents for targeted therapy. | Receptor Tyrosine Kinases, Cell Cycle Proteins. |

| Metabolic Diseases | DPP-IV inhibition (Type 2 Diabetes), Hypolipidemic. jchemrev.comnih.gov | Squalene synthase inhibitors; Modulators of lipid metabolism for atherosclerosis. | DPP-IV, Squalene Synthase, HMG-CoA Reductase pathway. nih.govresearchgate.net |

| Inflammation & Immunology | Anti-inflammatory, Antioxidant. researchgate.netnih.gov | Selective COX/LOX inhibitors; Agents for autoimmune diseases. | Cyclooxygenase (COX), Lipoxygenase (LOX). nih.gov |

| Drug Delivery | Biocompatible polymers for potential use as carriers. mdpi.com | Development of stimuli-responsive (pH, temperature) drug release systems. | Not applicable (carrier system). |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 4-thiomorpholine propylamin-1-oxide, and how should spectral data be interpreted?

- Methodological Answer : Use infrared (IR) and Raman spectroscopy to analyze functional groups like the thiomorpholine ring and amine oxide moiety. Compare observed vibrational frequencies to group frequency charts for sulfur and nitrogen compounds (e.g., 1150–1250 cm⁻¹ for S=O stretching, 1600–1700 cm⁻¹ for N-O). Ensure baseline correction and solvent subtraction to avoid artifacts. Cross-validate with nuclear magnetic resonance (NMR) for proton environments and carbon connectivity .

Q. How should researchers design experiments to optimize the synthesis of 4-thiomorpholine propylamin-1-oxide while minimizing byproduct formation?

- Methodological Answer : Perform a fractional factorial design to test variables like reaction temperature, solvent polarity (e.g., DMF vs. glacial acetic acid), and stoichiometric ratios of precursors. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For microwave-assisted synthesis, optimize irradiation time and power to reduce side reactions (e.g., over-oxidation). Reference kinetic data from analogous thiomorpholine derivatives .

Q. What safety protocols are critical for handling 4-thiomorpholine propylamin-1-oxide in laboratory settings?

- Methodological Answer : Label containers with dates of receipt, opening, and discard (peroxide-forming risk). Store in amber glass under inert gas (N₂/Ar) at ≤4°C. Test for peroxides quarterly using iodide/starch test strips. Use explosion-proof refrigerators and avoid glassware with ground joints (peroxide crystallization risk). Wear nitrile gloves and chemical goggles; neutralize spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing 4-thiomorpholine propylamin-1-oxide derivatives?

- Methodological Answer : Apply iterative qualitative analysis:

- Compare experimental IR/Raman spectra with computational simulations (DFT/B3LYP) to identify discrepancies in vibrational modes.

- Use heteronuclear correlation NMR (HSQC/HMBC) to confirm ambiguous proton-carbon assignments.

- Re-evaluate sample purity via mass spectrometry (HRMS) to rule out impurities mimicking spectral peaks. Document anomalies as potential polymorphic or tautomeric forms .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.

- Analyze degradation products via LC-MS at intervals (0, 7, 14, 30 days).

- Use Arrhenius plots to extrapolate shelf-life at standard conditions. Note: Thiomorpholine derivatives are prone to oxidation at pH > 8; include radical scavengers (e.g., BHT) in basic conditions .

Q. How can computational modeling enhance the understanding of 4-thiomorpholine propylamin-1-oxide’s reactivity in coordination chemistry?

- Methodological Answer : Employ density functional theory (DFT) to calculate:

- Electron density maps for sulfur and nitrogen lone pairs to predict ligand-metal binding sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess redox activity.

- Simulate IR spectra of metal complexes (e.g., with Cu²⁺ or Fe³⁺) to compare with experimental data. Validate with X-ray crystallography for bond-length and angle correlations .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across studies involving this compound?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by assay type (e.g., enzyme inhibition vs. cell viability) and control for confounding factors (e.g., solvent DMSO concentration). Use funnel plots to detect publication bias. Reconcile outliers via dose-response re-evaluation or orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.